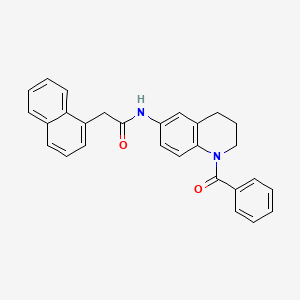

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O2/c31-27(19-22-12-6-11-20-8-4-5-14-25(20)22)29-24-15-16-26-23(18-24)13-7-17-30(26)28(32)21-9-2-1-3-10-21/h1-6,8-12,14-16,18H,7,13,17,19H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUPYDFVUCIEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline intermediate can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with naphthalene-1-yl acetic acid or its derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.

Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide. It has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The anticancer mechanism may involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate its ability to inhibit acetylcholinesterase and other enzymes involved in metabolic processes. This property is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer’s.

Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of tetrahydroquinoline derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Anticancer Activity

A comprehensive evaluation in vitro assessed the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner with IC50 values lower than those observed for standard chemotherapeutic agents .

Enzyme Inhibition Studies

Research conducted on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value comparable to known inhibitors used in Alzheimer’s treatment . Molecular docking studies provided insights into the binding interactions at the active site of the enzyme.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Tetrahydroquinolin vs. Triazole-Based Analogs

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) share the naphthalene and acetamide groups but replace the tetrahydroquinolin core with a triazole ring. The triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances hydrogen-bonding capacity and metabolic polarity compared to the lipophilic tetrahydroquinolin core.

Benzothiazole and Halogenated Derivatives

N-(1,3-Benzothiazol-2-yl)acetamide derivatives and halogenated analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide exhibit distinct electronic profiles. The benzothiazole core provides a planar, aromatic structure conducive to π-π stacking, whereas bromine substituents enhance electrophilicity and intermolecular interactions. These features contrast with the tetrahydroquinolin core’s conformational flexibility and benzoyl group’s steric hindrance.

Substituent Effects

- Nitro Groups (6b, 6c) : The nitro substituents in 6b and 6c reduce electron density on the phenyl ring, increasing susceptibility to nucleophilic attack. This contrasts with the electron-neutral benzoyl group in the target compound, which may improve stability under physiological conditions.

- Halogen Substituents : Bromine or chlorine atoms in analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide enhance lipophilicity and may improve blood-brain barrier penetration compared to the target compound’s unhalogenated structure.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s tetrahydroquinolin core and benzoyl group contribute to a higher predicted logP (~3.8) compared to triazole-based analogs (logP ~2.5), suggesting better membrane permeability but lower aqueous solubility.

- Metabolic Stability: The saturated tetrahydroquinolin ring may resist oxidative degradation more effectively than the triazole or benzothiazole cores, which are prone to enzymatic hydrolysis or oxidation .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 429.46 g/mol. The compound features a tetrahydroquinoline moiety linked to a naphthyl acetamide structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.

- Benzoylation : The tetrahydroquinoline core is benzoylated using benzoyl chloride in the presence of a base.

- Acetamide Formation : Finally, the compound is reacted with naphthalene derivatives to introduce the acetamide functionality.

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this structure have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives of tetrahydroquinoline exhibit fungicidal activities against various fungi such as Valsa mali and Sclerotinia sclerotiorum, with some compounds outperforming established fungicides like flutolanil .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example:

- In vitro Studies : Compounds with similar structures have been tested against human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung). The results indicated significant cytotoxic effects with IC50 values often in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.99 ± 0.01 |

| Compound B | MCF-7 | 0.19 ± 0.04 |

| Compound C | A549 | 0.23 ± 0.05 |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis via the activation of caspases .

"The presence of both the benzoyl and naphthyl groups allows for distinct chemical properties and potential applications that differentiate it from similar compounds" .

Case Studies

A notable study investigated the antifungal activity of structurally similar compounds derived from tetrahydroquinoline. The results indicated that certain substitutions significantly enhanced their fungicidal efficacy compared to standard treatments .

Another study focused on the anticancer activity of related compounds against various human cancer cell lines. The findings demonstrated that modifications in the chemical structure could lead to improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolve bond lengths/angles using SHELXL for small-molecule refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., naphthalene aromatic signals at δ 7.2–8.4 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and amide N-H bonds (~3260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₃N₂O₂: 419.1759) .

What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?

Q. Advanced Research Focus

- Analog Synthesis : Replace the naphthalene group with bioisosteres (e.g., biphenyl or anthracene) to assess hydrophobic interactions .

- Enzymatic Assays : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) to map pharmacophore requirements .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with MAO-A/B or bacterial enzyme targets .

What are the common impurities encountered during synthesis, and how are they controlled?

Q. Basic Research Focus

- Impurity A : Unreacted naphthalene-1-ylacetic acid (detected via HPLC, retention time ~8.2 min) .

- Impurity B : Incomplete benzoylation intermediates (monitored by TLC, Rf = 0.3 in hexane:EtOAc 7:3) .

Mitigation : - Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents.

- Optimize reaction stoichiometry (1.2:1 molar ratio of benzoyl chloride to tetrahydroquinoline) .

How does molecular docking predict interactions between this compound and enzymes like MAO or AChE?

Q. Advanced Research Focus

- Target Selection : Align compound geometry with MAO-B (PDB ID: 2V5Z) or AChE (PDB ID: 4EY7) active sites.

- Key Interactions :

- π-π stacking between naphthalene and Tyr398 (MAO-B).

- Hydrogen bonding of the acetamide carbonyl with Ser203 (AChE) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., safinamide for MAO-B) to prioritize synthesis .

What solvents and catalysts improve reaction yield and purity in naphthylacetamide coupling?

Q. Basic Research Focus

- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates .

- Catalysts : Copper(II) acetate in tert-butanol/H₂O (3:1) for azide-alkyne cycloaddition (yields >85%) .

- Additives : Molecular sieves (3Å) to absorb moisture and prevent hydrolysis .

How should researchers design experiments to determine the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- In Vivo : Radiolabel the compound (¹⁴C-acetamide) for tissue distribution studies in rodent models .

What stability considerations are critical for long-term storage of this compound?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the naphthalene moiety .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the benzoyl group .

- Purity Monitoring : Annual HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

How can computational methods like DFT or MD simulations aid in understanding the compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization (e.g., acetamide nitrogen) .

- MD Simulations : Simulate solvation in lipid bilayers to assess membrane permeability (GROMACS, CHARMM36 force field) .

- Reactivity Trends : Compare HOMO/LUMO energies with analogues to explain oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.